

# DRNFLRFamide peptide sequence and structure

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An In-depth Technical Guide on the Neuropeptide DRNFLRFamide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

DRNFLRFamide is an octapeptide and a member of the extensive FMRFamide-related peptide (FaRP) family of neuropeptides.[1] First identified in crustaceans, this peptide plays a significant role as a neurotransmitter, neuromodulator, and neurohormone, primarily involved in regulating physiological processes such as circulation and digestion.[1] FaRPs are characterized by their C-terminal Arginine-Phenylalanine-amide motif, which is crucial for their biological activity.[2] They exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.[3][4] This document provides a comprehensive overview of the sequence, structure, and function of DRNFLRFamide, along with detailed experimental protocols for its study and a summary of quantitative data from related peptides to establish a functional context.

## Peptide Sequence and Structure

The primary structure of DRNFLRFamide is defined by its unique amino acid sequence and post-translational C-terminal amidation, which is critical for its biological function and stability.

## Primary Sequence

The amino acid sequence of DRNFLRFamide is: Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH<sub>2</sub>

## Physicochemical Properties

While the tertiary structure of DRNFLRFamide has not been experimentally determined via methods like NMR or X-ray crystallography, its physicochemical properties can be calculated from its sequence. These properties are crucial for understanding its solubility, stability, and interaction with receptors. The peptide's amphipathic nature, with both hydrophobic (Phe, Leu) and charged/polar (Asp, Arg, Asn) residues, likely facilitates its interaction with the cell membrane and binding to its receptor.

Property	Value
Molecular Formula	C <sub>52</sub> H <sub>74</sub> N <sub>14</sub> O <sub>11</sub>
Average Molecular Weight	1095.24 Da
Isoelectric Point (pI)	9.75 (Calculated)
Net Charge at pH 7	+1 (Calculated)
Key Feature	C-terminal RF-amide motif

Table 1: Calculated physicochemical properties of DRNFLRFamide.

## Quantitative Data

Specific receptor binding affinity (K<sub>d</sub>) or potency (EC<sub>50</sub>/IC<sub>50</sub>) values for DRNFLRFamide are not extensively documented in publicly available literature. However, to provide a functional context, the following table summarizes quantitative data for other well-studied FMRFamide-related peptides in invertebrates, which demonstrate the typical potency range for this family.

Peptide	Species & Assay System	Biological Effect	Potency (EC <sub>50</sub> )
FMRFamide	Mercenaria mercenaria (Clam heart)	Increased heart rate & force	$\sim 1 \times 10^{-8}$ M
SDRNFLRFamide	Cancer borealis (Crab cardiac ganglion)	Increased burst frequency	Threshold $\sim 10^{-9}$ M
TNRNFLRFamide	Cancer borealis (Crab cardiac ganglion)	Increased burst frequency	Threshold $\sim 10^{-9}$ M
PDVDHVFLRFamide	Locusta migratoria (Locust oviduct)	Inhibition of muscle contraction	$\sim 5 \times 10^{-9}$ M

Table 2: Representative quantitative data for FMRFamide-related peptides (FaRPs). This data illustrates the nanomolar potency typical for this peptide family in various invertebrate neuromuscular systems.

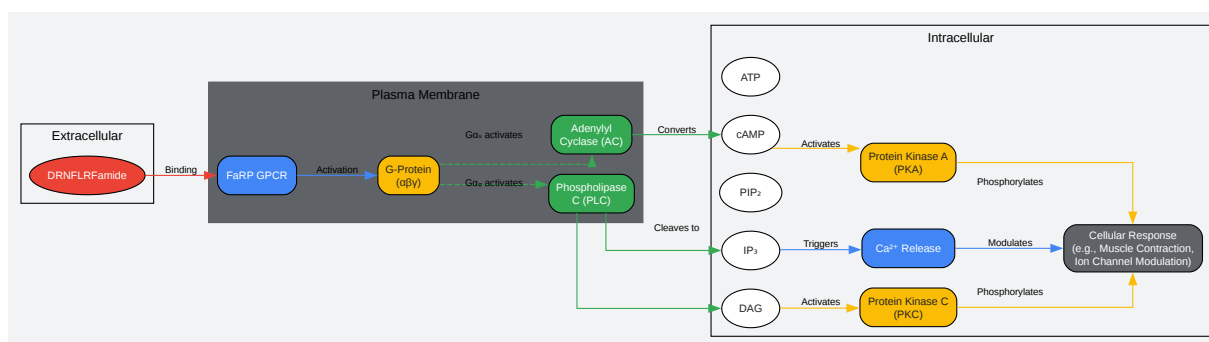
## Biological Function and Signaling Pathway

DRNFLRFamide functions as a neuromodulator within the nervous systems of crustaceans. Like other FaRPs, it is involved in the regulation of vital physiological systems, including the cardiac and stomatogastric (digestive) systems.

FaRPs mediate their effects by activating specific G-protein coupled receptors (GPCRs). Upon ligand binding, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. This activation leads to the dissociation of the G $\alpha$  subunit from the G $\beta\gamma$  dimer, which then modulate downstream effectors. FaRP receptors are commonly coupled to G $\alpha$ s or G $\alpha$ q proteins.

- **G $\alpha$ s Pathway:** The G $\alpha$ s subunit activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates target proteins to elicit a cellular response.
- **G $\alpha$ q Pathway:** The G $\alpha$ q subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and

diacylglycerol (DAG). IP<sub>3</sub> triggers the release of Ca<sup>2+</sup> from intracellular stores, while DAG activates Protein Kinase C (PKC).



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Fig 1. Generalized signaling pathway for FMRFamide-related peptides.

## Experimental Protocols

### Protocol 1: Identification by Mass Spectrometry

This protocol describes the extraction and identification of DRNFLRFamide from crustacean pericardial organs (POs), a neurohemal structure rich in neuropeptides.

Objective: To identify and sequence DRNFLRFamide from tissue.

Materials:

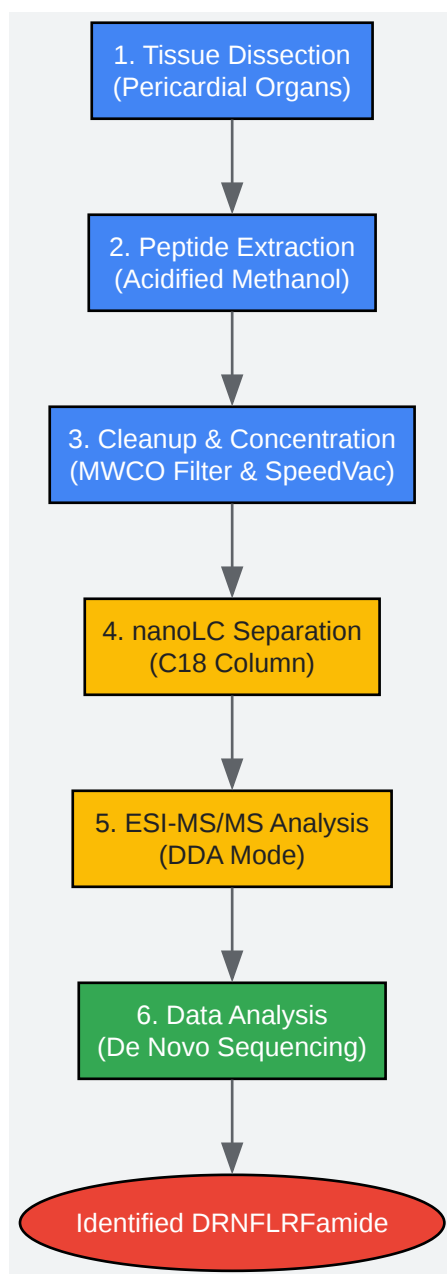
- Pericardial organs from *Cancer borealis*
- Extraction Solution: Acidified methanol (90% methanol, 9% glacial acetic acid, 1% water)

- Centrifugal filter units (e.g., 3 kDa MWCO)
- Solvents for LC: Solvent A (0.1% formic acid in water), Solvent B (0.1% formic acid in acetonitrile)
- Nano-liquid chromatography-electrospray ionization tandem mass spectrometer (nanoLC-ESI-MS/MS)

#### Methodology:

- Tissue Extraction:
  1. Dissect pericardial organs and immediately place them in ice-cold extraction solution to prevent enzymatic degradation.
  2. Homogenize the tissue using a sonicator or tissue grinder.
  3. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
  4. Collect the supernatant containing the peptide extract.
- Peptide Cleanup:
  1. Pass the supernatant through a 3 kDa molecular weight cutoff (MWCO) filter to remove larger proteins.
  2. Dry the filtered peptide extract using a vacuum centrifuge.
  3. Reconstitute the dried peptides in a small volume of Solvent A for LC-MS analysis.
- Mass Spectrometry Analysis:
  1. Inject the reconstituted sample into the nanoLC system.
  2. Separate peptides on a C18 reverse-phase column using a gradient of Solvent B (e.g., 5% to 40% over 60 minutes).

3. Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition (DDA) mode. The instrument will perform a full MS1 scan to detect precursor ions, followed by MS/MS fragmentation of the most intense ions.
- Data Analysis:
    1. Process the raw MS/MS spectra.
    2. Use a database search algorithm (e.g., PEAKS, MaxQuant) with de novo sequencing capabilities to identify peptide sequences from the fragmentation patterns.
    3. Confirm the sequence of DRNFLRFamide by matching the experimental fragmentation spectrum against the theoretical spectrum.



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*Fig 2. Workflow for neuropeptide identification via mass spectrometry.*

## Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the chemical synthesis of DRNFLRFamide using the Fmoc/tBu strategy.

Objective: To chemically synthesize the DRNFLRFamide peptide.

Materials:

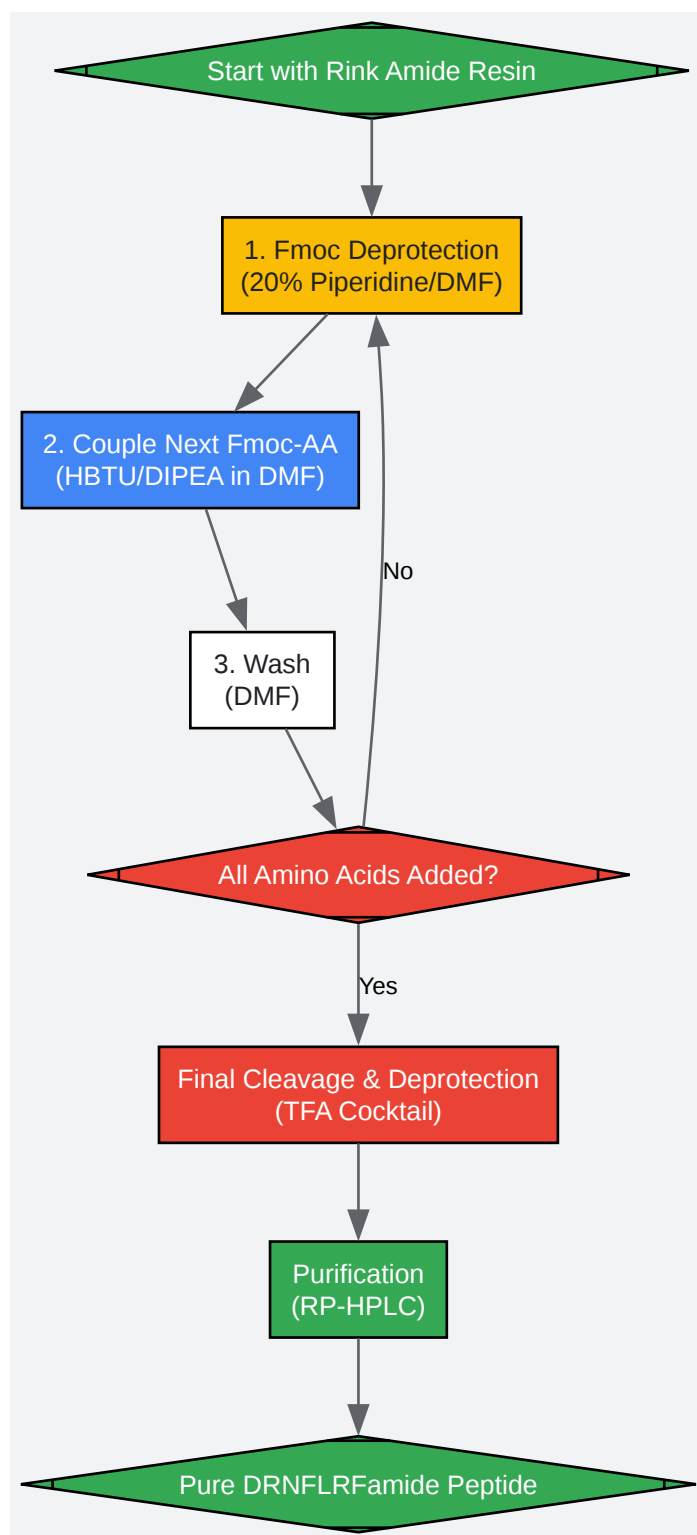
- Rink Amide resin
- Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Asn(Trt)-OH, Fmoc-Asp(OtBu)-OH)
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide)
- Deprotection Solution: 20% piperidine in DMF
- Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water
- Cold diethyl ether

#### Methodology:

- Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
- Amino Acid Coupling Cycle (repeat for each amino acid):
  1. Activate the first C-terminal amino acid (Fmoc-Phe-OH) by dissolving it with HBTU and DIPEA in DMF.
  2. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
  3. Wash the resin with DMF to remove excess reagents.
  4. Perform a new deprotection step with 20% piperidine to remove the Fmoc group from the newly added amino acid.



5. Repeat the coupling and deprotection steps sequentially for Arg(Pbf), Leu, Phe, Asn(Trt), Arg(Pbf), and Asp(OtBu).
- Cleavage and Global Deprotection:
    1. After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.
    2. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.
  - Purification:
    1. Filter the resin and collect the TFA solution containing the crude peptide.
    2. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
    3. Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
    4. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
    5. Confirm the mass of the purified peptide using mass spectrometry.



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*Fig 3. Workflow for Fmoc-based solid-phase peptide synthesis.*

## Protocol 3: Ex Vivo Functional Assay

This protocol describes an electrophysiological assay to measure the effect of DRNFLRFamide on the neuronal activity of the crustacean cardiac ganglion (CG).

Objective: To quantify the neuromodulatory effect of DRNFLRFamide on cardiac ganglion activity.

Materials:

- Live crab (*Cancer borealis*)
- Crab saline solution
- Dissection tools and dish
- Perfusion system
- Extracellular electrodes and amplifier
- Data acquisition system (e.g., Spike2)
- Synthesized DRNFLRFamide peptide

Methodology:

- Ganglion Dissection:
  1. Anesthetize a crab on ice.
  2. Dissect the heart and isolate the cardiac ganglion, keeping the preparation continuously superfused with cold crab saline.
- Electrophysiological Recording:
  1. Transfer the isolated ganglion to a recording chamber with a constant flow of oxygenated saline (e.g., 2 mL/min).
  2. Place extracellular pin electrodes into the suction electrodes to record the motor output from the nerves leaving the ganglion.

3. Record baseline neuronal activity for at least 20 minutes to ensure a stable rhythm.
- Peptide Application:
    1. Prepare stock solutions of DRNFLRFamide in saline.
    2. Switch the perfusion system to a saline solution containing the desired concentration of DRNFLRFamide (e.g.,  $10^{-9}$  M to  $10^{-6}$  M).
    3. Perfuse the ganglion with the peptide solution for 10-15 minutes.
  - Data Acquisition and Analysis:
    1. Record the neuronal firing (burst frequency, spikes per burst) throughout the experiment.
    2. After peptide application, perform a washout by switching back to normal saline and record for another 20-30 minutes to observe recovery.
    3. Analyze the recordings to quantify changes in burst frequency, duty cycle, and spike frequency compared to the baseline. Plot dose-response curves to determine the  $EC_{50}$ .

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